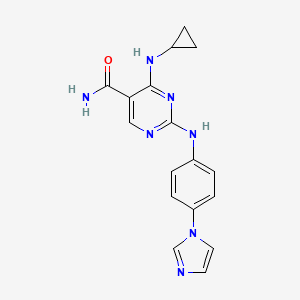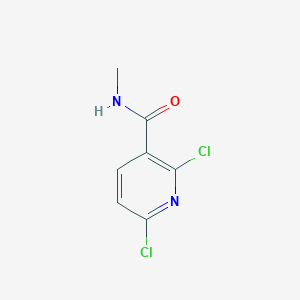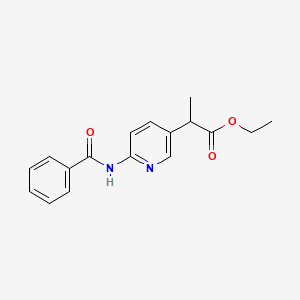
2-(3-Chloro-4-formylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-formylphenoxy)acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a formyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-formylphenoxy)acetic acid typically involves the reaction of 3-chloro-4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chloro-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(3-Chloro-4-hydroxymethylphenoxy)acetic acid.
Substitution: 2-(3-Amino-4-formylphenoxy)acetic acid.
Applications De Recherche Scientifique
Chemistry: 2-(3-Chloro-4-formylphenoxy)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-formylphenoxy)acetic acid and its derivatives involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
4-Formylphenoxyacetic acid: Lacks the chloro group, making it less lipophilic and potentially less bioactive.
2-(4-Chloro-3-fluorophenoxy)acetic acid: Contains a fluorine atom instead of a formyl group, altering its chemical reactivity and biological activity.
Uniqueness: 2-(3-Chloro-4-formylphenoxy)acetic acid is unique due to the presence of both chloro and formyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7ClO4 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
2-(3-chloro-4-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7ClO4/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-4H,5H2,(H,12,13) |
Clé InChI |
FHXAELMSUQYYOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(=O)O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)




![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)



